molecular formula C24H24BrN3O2S B2714072 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide CAS No. 478077-22-4

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide

Cat. No.: B2714072
CAS No.: 478077-22-4
M. Wt: 498.44
InChI Key: ANNFPMYBOCEGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds and have diverse therapeutic properties .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains two pyrrole rings, which are five-membered rings with one nitrogen atom. These rings are substituted with various groups including a benzyl group, a bromobenzenesulfonamide group, and methyl groups .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the electron-rich aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Pyrrole compounds are generally soluble in organic solvents but have lower solubility in water .

Scientific Research Applications

Synthesis and Structural Characterization

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide is a compound that has drawn interest due to its unique structural features and potential applications in various fields of scientific research. Although the specific compound's direct applications are not directly available in the literature, similar compounds, particularly those involving benzenesulfonamide derivatives, have been extensively studied for their synthesis, structural characterization, and diverse applications. For instance, studies have demonstrated the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting the importance of benzenesulfonamide derivatives in medicinal chemistry, especially for targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Photodynamic Therapy and Cancer Treatment

Benzenesulfonamide derivatives have been investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. A notable example includes the study of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which have demonstrated high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antibacterial and Anti-inflammatory Applications

Further research into benzenesulfonamide derivatives has explored their antibacterial potential and ability to inhibit lipoxygenase, suggesting potential therapeutic applications for inflammatory ailments. This research underscores the versatility of these compounds in developing new therapeutic agents (M. Abbasi et al., 2017).

Safety and Hazards

As with any chemical compound, handling should be done with care to avoid exposure and ingestion. The specific safety and hazards would depend on the properties of the compound .

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O2S/c1-18-19(2)28(17-20-8-4-3-5-9-20)24(27-14-6-7-15-27)23(18)16-26-31(29,30)22-12-10-21(25)11-13-22/h3-15,26H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNFPMYBOCEGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.